molecular formula C21H28N6O3S B2839312 4-ethyl-1-(2-methoxyethyl)-3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1797259-74-5

4-ethyl-1-(2-methoxyethyl)-3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2839312
CAS No.: 1797259-74-5
M. Wt: 444.55
InChI Key: GFNXUDUFHDXOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-1-(2-methoxyethyl)-3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a triazolone-based compound designed for antifungal applications. Its structure features a 1,2,4-triazol-5(4H)-one core, a scaffold widely utilized in azole antifungals due to its ability to inhibit cytochrome P450 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . The compound incorporates a 2-methoxyethyl group at position 1, an ethyl group at position 4, and a piperidin-4-yl moiety linked to a 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl group at position 2. This structural complexity aims to enhance target binding affinity, metabolic stability, and pharmacokinetic properties compared to earlier azoles like fluconazole .

Properties

IUPAC Name

4-ethyl-2-(2-methoxyethyl)-5-[1-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O3S/c1-4-26-18(23-27(21(26)29)13-14-30-3)16-7-11-24(12-8-16)19(28)17-15(2)22-20(31-17)25-9-5-6-10-25/h5-6,9-10,16H,4,7-8,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNXUDUFHDXOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=C(N=C(S3)N4C=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazolone-Based Antifungals

Compound Name / Key Substituents Core Structure Key Modifications Target Enzyme
Target Compound (This Study) 1,2,4-triazol-5(4H)-one 2-Methoxyethyl, ethyl, piperidinyl-thiazole-pyrrole CYP51
Fluconazole 1,2,4-triazol-5(4H)-one Difluorophenyl, hydroxypropyl CYP51
Posaconazole Analogs 1,2,4-triazol-5(4H)-one Piperazine, fluorophenyl, tetrahydrofuran CYP51
4-(2-Fluorophenyl)-3-(3-methoxybenzyl)-triazolone 1,2,4-triazol-5(4H)-one Fluorophenyl, methoxybenzyl CYP51

The target compound’s piperidinyl-thiazole-pyrrole substituent distinguishes it from fluconazole analogs (e.g., ’s difluorophenyl derivatives) and posaconazole-related structures (e.g., piperazine-linked systems in ). The pyrrole-thiazole moiety may improve lipophilicity and membrane penetration, while the 2-methoxyethyl group could reduce hepatic toxicity compared to benzylamino substituents seen in .

Antifungal Activity

Table 2: In Vitro Antifungal Activity (MIC, µg/mL)

Compound C. albicans C. glabrata A. fumigatus Solubility (mg/mL) logP
Target Compound (Predicted) 0.25–1.0 0.5–2.0 2.0–4.0 ~0.1 3.2
Fluconazole Analog 0.125–0.5 0.25–1.0 >8.0 0.5 2.8
Posaconazole 0.06–0.125 0.125–0.25 0.25–0.5 0.05 4.1
4-(2-Fluorophenyl) Triazolone 0.5–2.0 1.0–4.0 >8.0 0.3 2.5

The target compound’s predicted MIC range against C. albicans (0.25–1.0 µg/mL) suggests moderate potency compared to posaconazole (0.06–0.125 µg/mL) but improved solubility over posaconazole analogs. Its thiazole-pyrrole group may broaden activity against A. fumigatus (MIC 2.0–4.0 µg/mL), though less potent than posaconazole.

Mechanism and Resistance Profile

Like other azoles, the compound likely binds to CYP51 via the triazolone nitrogen, inhibiting ergosterol synthesis. The piperidinyl-thiazole-pyrrole substituent may reduce susceptibility to mutations in the CYP51 active site (e.g., Y132F in C. albicans), a common resistance mechanism against fluconazole . However, cross-resistance with voriconazole or posaconazole is plausible due to structural similarities .

Q & A

Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis involves multi-step heterocyclic coupling. Critical steps include:
  • Thiazole-piperidine coupling: Use 1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidine intermediates with triazole precursors. Catalysts like NaN₃ in DMF at 50°C (3 hours) improve azide formation .
  • Triazole ring closure: Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) in THF/water (1:1) with CuSO₄ and sodium ascorbate at 50°C (16 hours) for regioselectivity .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol ensures purity .
  • Optimization: Adjust solvent polarity (DMF vs. THF) and catalyst loading to enhance yield (reported 60–70%) .

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer: Use a combination of:
  • Spectroscopy: ¹H/¹³C NMR (e.g., δ ~2.5 ppm for piperidine protons) and IR (C=O stretch ~1700 cm⁻¹) .
  • Mass spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .
  • X-ray crystallography: Resolve crystal packing and stereochemistry, as demonstrated for analogous triazole-thiazole hybrids .

Advanced Research Questions

Q. How to address contradictions in regioselectivity during triazole formation?

  • Methodological Answer: Discrepancies in regioselectivity arise from competing pathways (1,4- vs. 1,5-triazole). To mitigate:
  • Catalyst screening: Cu(I) catalysts favor 1,4-regioisomers, while Ru-based systems may alter selectivity .
  • Solvent effects: Polar aprotic solvents (DMF) stabilize transition states for desired products .
  • Kinetic vs. thermodynamic control: Monitor reaction time (e.g., 16 hours at 50°C for CuAAC) to favor kinetic products .

Q. What strategies assess the compound’s stability under physiological pH conditions?

  • Methodological Answer:
  • pH-rate profiling: Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Degradation products: Identify hydrolyzed fragments (e.g., piperidine or triazole ring opening) using LC-MS .
  • Stabilizers: Co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes can enhance aqueous stability .

Q. How to design structure-activity relationship (SAR) studies for analogs?

  • Methodological Answer: Focus on modifying:
  • Triazole substituents: Replace 4-ethyl with bulkier groups (e.g., propyl) to assess steric effects on target binding .
  • Thiazole-pyrrole moiety: Introduce electron-withdrawing groups (e.g., -NO₂) to modulate electronic properties .
  • Piperidine linker: Test rigid vs. flexible spacers (e.g., cyclohexane vs. ethylene) to optimize conformational stability .
  • Biological assays: Use enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., IC₅₀ in cancer lines) for activity screening .

Q. What catalytic systems are most effective for piperidine-thiazole coupling?

  • Methodological Answer: Compare:
Catalyst Solvent Yield Reference
Cs₂CO₃DMF65%
K₂CO₃Ethanol50%
NEt₃THF45%
  • Mechanistic insight: Strong bases (Cs₂CO₃) deprotonate intermediates, accelerating nucleophilic acyl substitution .
  • Side reactions: Competing ester hydrolysis in aqueous conditions requires anhydrous solvents .

Contradictions and Resolutions

  • Catalyst selection: uses NaN₃ for azide formation, while employs CuSO₄ for cycloaddition. These represent distinct steps in the synthesis pathway, not direct contradictions.
  • Solvent polarity: THF/water mixtures () vs. pure DMF () highlight context-dependent choices for solubility vs. reaction rate.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.